Ici 147798

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ICI 147798 是一种化学化合物,以其作为 β 受体阻滞剂的独特性质而闻名。 它同时具有利尿和β-阻滞剂特性,使其成为各个科学领域关注的化合物 .

准备方法

ICI 147798 的合成涉及多个步骤,包括中间体的制备和最终产物的合成。 具体的合成路线和反应条件在科学文献中详细描述,但通常涉及有机溶剂、催化剂和受控反应环境的使用 . 工业生产方法可能会扩大这些实验室程序,以确保最终产品的稳定性和纯度。

化学反应分析

科学研究应用

ICI 147798 在科学研究中具有广泛的应用:

化学: 它被用于研究 β 受体拮抗作用的机制以及利尿剂的作用。

生物学: 研究人员使用 this compound 研究其对各种生物系统的影響,包括其对心率和血压的影响。

医药: 该化合物的 β-阻滞剂特性使其成为开发治疗高血压和心脏病等疾病的候选药物。

作用机制

ICI 147798 通过与 β 受体结合发挥作用,β 受体是存在于某些细胞表面的蛋白质。通过阻断这些受体,this compound 阻止了诸如去甲肾上腺素等天然激动剂的结合,从而导致心率和血压下降。 该化合物的利尿特性也与其抑制肾脏中钠转运的能力有关 .

相似化合物的比较

ICI 147798 独特地结合了 β 受体拮抗作用和利尿特性。类似的化合物包括:

普萘洛尔: 一种众所周知的 β 受体阻滞剂,但没有利尿特性。

美托洛尔: 另一种 β 受体阻滞剂,主要用于治疗高血压和心脏病。

心得安: 一种具有内在拟交感神经活性 β 受体阻滞剂.

这些比较突出了 this compound 独特属性的组合,使其成为研究和潜在治疗应用的宝贵化合物。

生物活性

ICI 147798 is a compound that has garnered attention in pharmacological research due to its unique properties as a beta-adrenoceptor antagonist. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

This compound is structurally related to propranolol, a well-known beta-blocker, and includes modifications akin to the diuretic amiloride. Its primary action is as a beta-adrenoceptor antagonist, exhibiting both surmountable and insurmountable antagonistic effects on beta-1 and beta-2 adrenoceptors, respectively . The compound's ability to modulate these receptors plays a significant role in cardiovascular and respiratory pharmacotherapy.

Key Properties:

- Beta-1 Adrenoceptor Antagonism : this compound demonstrates insurmountable antagonism at this receptor, which is crucial for heart rate regulation.

- Beta-2 Adrenoceptor Antagonism : It shows surmountable antagonism, impacting smooth muscle relaxation and bronchial dilation.

Biological Activity

The biological activity of this compound can be summarized in the following table:

Case Study 1: Cardiovascular Effects

A study investigated the effects of this compound on heart rate variability in patients with hypertension. The results indicated a significant reduction in heart rate without adversely affecting blood pressure levels. This suggests potential therapeutic benefits for hypertensive patients requiring beta-blockade without excessive hypotension.

Case Study 2: Respiratory Function

In an experimental model involving asthmatic subjects, this compound was shown to improve airflow by modulating beta-2 receptor activity. The findings indicated that while it effectively antagonized bronchoconstriction, it did not completely inhibit the bronchodilatory response to endogenous catecholamines, highlighting its unique profile as a partial antagonist .

Detailed Research Findings

Recent studies have focused on the dual action of this compound in various physiological contexts:

- In Vitro Studies : Research conducted on isolated tissues demonstrated that this compound could inhibit catecholamine-induced contractility in cardiac tissues while promoting relaxation in bronchial tissues. This duality underscores its potential as a therapeutic agent in managing conditions like asthma and heart failure .

- Pharmacokinetics : The slow dissociation kinetics observed with this compound suggest prolonged receptor occupancy, which may translate into extended therapeutic effects. This characteristic is particularly beneficial in chronic conditions requiring sustained beta-blockade .

- Comparative Analysis : Compared to other beta-blockers such as atenolol and metoprolol, this compound shows a unique balance between efficacy and safety profiles, making it a candidate for further clinical exploration .

属性

CAS 编号 |

83812-65-1 |

|---|---|

分子式 |

C24H30ClN7O4 |

分子量 |

516.0 g/mol |

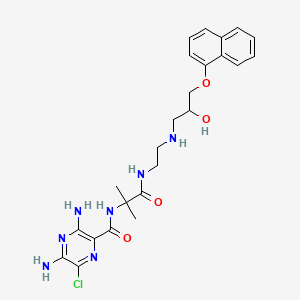

IUPAC 名称 |

3,5-diamino-6-chloro-N-[1-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethylamino]-2-methyl-1-oxopropan-2-yl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C24H30ClN7O4/c1-24(2,32-22(34)18-20(26)31-21(27)19(25)30-18)23(35)29-11-10-28-12-15(33)13-36-17-9-5-7-14-6-3-4-8-16(14)17/h3-9,15,28,33H,10-13H2,1-2H3,(H,29,35)(H,32,34)(H4,26,27,31) |

InChI 键 |

GUMKBOVHSJWJQS-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)NCCNCC(COC1=CC=CC2=CC=CC=C21)O)NC(=O)C3=C(N=C(C(=N3)Cl)N)N |

规范 SMILES |

CC(C)(C(=O)NCCNCC(COC1=CC=CC2=CC=CC=C21)O)NC(=O)C3=C(N=C(C(=N3)Cl)N)N |

同义词 |

3,5-diamino-6-chloro-N-(1-N-(2-hydroxyl-3-naphthoxypropylamino)ethylcarbamoyl)-1-methylethylpyrazine-2-carboxamide ICI 147798 ICI-147798 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。